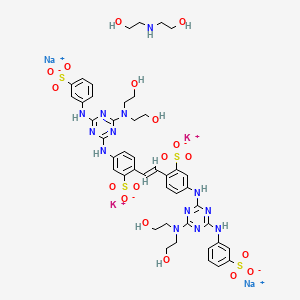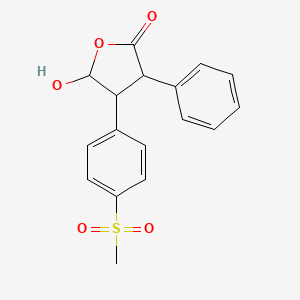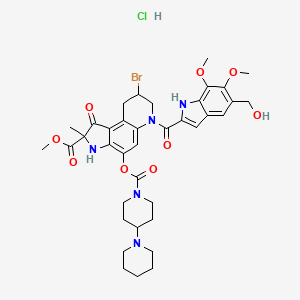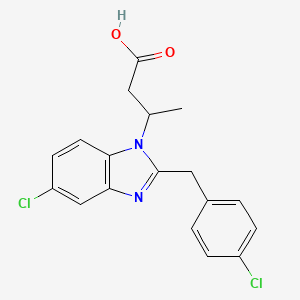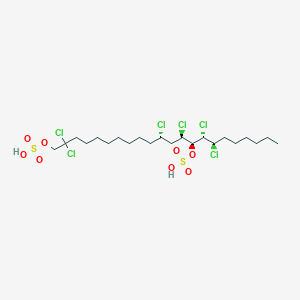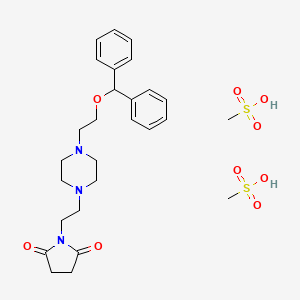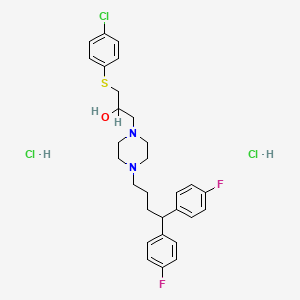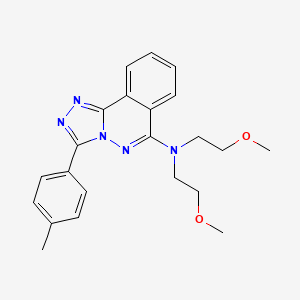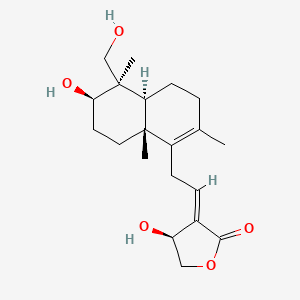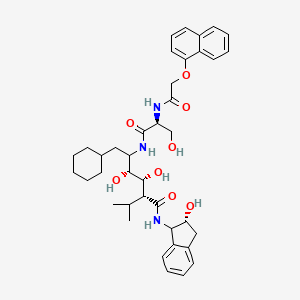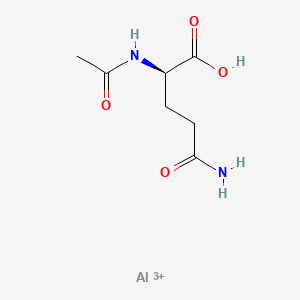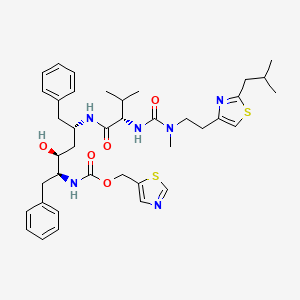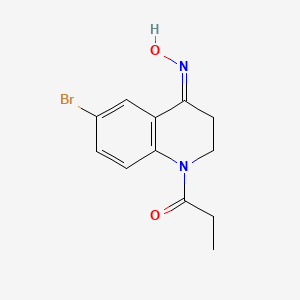
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines.
Preparation Methods
The synthesis of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
CAS No. |
81892-47-9 |
|---|---|
Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI Key |
NXXUQBZRZORLTJ-UVTDQMKNSA-N |
Isomeric SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br |
Canonical SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


